1-(3-Chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
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Overview
Description
The compound “1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea” was synthesized for the first time from 6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexan-1-amine and 3-chlorophenylisothiocyanate in DMF with a 60% yield . It was characterized by 1H, 13C{1H} NMR, FT-IR, MS, and elemental analysis .
Synthesis Analysis
The synthesis of this compound involved the reaction of 6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexan-1-amine and 3-chlorophenylisothiocyanate in DMF .Molecular Structure Analysis
The molecular structure of this compound was characterized by 1H, 13C{1H} NMR, FT-IR, MS, and elemental analysis .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of this compound is the reaction between 6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexan-1-amine and 3-chlorophenylisothiocyanate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were not mentioned in the paper .Scientific Research Applications
Synthetic Methodologies
In the realm of synthetic chemistry, derivatives of dihydroisoquinolin, akin to the structure of the compound , have been investigated for their potential in constructing complex molecular architectures. For instance, the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their antimicrobial activities showcase the utility of similar compounds in generating novel bioactive molecules. These synthesized compounds have shown promising antimicrobial activity, highlighting the compound's relevance in the development of new therapeutic agents (Patel & Shaikh, 2011). Additionally, the synthesis of novel 1,3,5-triazinyl urea derivatives and their application as corrosion inhibitors for mild steel in acidic environments further demonstrate the compound's versatility in material science applications (Mistry et al., 2011).
Biological Evaluations
On the biological front, research into derivatives of dihydroisoquinolin, such as the synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents, has been noteworthy. These compounds have demonstrated significant antiproliferative effects against various cancer cell lines, positioning them as potential candidates for cancer therapy (Jian Feng et al., 2020). Moreover, studies on the effects of allosteric antagonist 1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1) on CB1 receptor modulation in the cerebellum underscore the compound's significance in neurological research, offering insights into the modulation of neuronal excitability in the central nervous system (Wang et al., 2011).
Future Directions
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O3/c1-31-23-13-17-10-11-27-22(21(17)15-24(23)32-2)12-16-6-8-19(9-7-16)28-25(30)29-20-5-3-4-18(26)14-20/h3-9,13-15H,10-12H2,1-2H3,(H2,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVOZCHILWDYQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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